molecular formula C20H26O3 B13785616 2-(1-Adamantyl)-2-propyl phenyl carbonate CAS No. 68388-88-5

2-(1-Adamantyl)-2-propyl phenyl carbonate

Cat. No.: B13785616
CAS No.: 68388-88-5
M. Wt: 314.4 g/mol
InChI Key: ROYKYDVCMIROMK-UHFFFAOYSA-N
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Description

Significance of the Adamantane (B196018) Moiety in Molecular Design

Adamantane is a tricyclic hydrocarbon with a perfectly symmetrical, strain-free structure that mirrors the carbon arrangement of a diamond lattice. wikipedia.org This unique architecture is responsible for its remarkable physical and chemical properties. It is a colorless crystalline solid with a high melting point of approximately 270 °C and is readily soluble in nonpolar organic solvents, despite being practically insoluble in water. wikipedia.orgchemistrylearner.comjinchemical.com

The adamantane cage is characterized by its significant steric bulk and high lipophilicity. In molecular design, particularly in medicinal chemistry, the incorporation of an adamantyl group can profoundly influence a molecule's pharmacological profile. It can enhance drug absorption, control bioavailability, and provide steric shielding to protect other functional groups from metabolic degradation.

In materials science, the rigidity and thermal stability of the adamantane unit are highly valued. Its inclusion in polymer backbones can lead to materials with enhanced glass transition temperatures, improved thermal resistance, and desirable mechanical properties.

Table 1: Physicochemical Properties of Adamantane

Property Value
Molecular Formula C₁₀H₁₆
Molar Mass 136.23 g/mol chemistrylearner.comchemicalbook.com
Appearance White crystalline solid chemistrylearner.comjinchemical.com
Melting Point 270 °C (sublimes) wikipedia.orgchemistrylearner.com
Density 1.07 g/cm³ chemistrylearner.com
Solubility in Water Insoluble chemistrylearner.com
C-C Bond Length 1.54 Å chemistrylearner.comjinchemical.com

Overview of Aryl Carbonates as Functional Scaffolds

Aryl carbonates are esters of carbonic acid featuring at least one aromatic ring attached to a carbonate oxygen. Diphenyl carbonate is a simple, representative example of this class. wikipedia.org These compounds are not merely stable end-products but serve as versatile intermediates in organic synthesis. oecd.orgatamanchemicals.com

The carbonate linkage in aryl carbonates is a key functional group. It can participate in transesterification reactions, where the aryl group is displaced by an alcohol, a process often used to synthesize other carbonate esters. wikipedia.org This reactivity makes them valuable precursors in the production of polymers, most notably polycarbonates, where diphenyl carbonate is a key monomer. wikipedia.orgoecd.orgatamanchemicals.com Furthermore, aryl carbonates can be activated for use in various synthetic transformations, including as acylating agents. Their synthesis is commonly achieved by reacting a phenol (B47542) with phosgene (B1210022) or a chloroformate ester, such as phenyl chloroformate. wikipedia.orgchemicalbook.com

Table 2: Physicochemical Properties of Diphenyl Carbonate

Property Value
Molecular Formula C₁₃H₁₀O₃
Molar Mass 214.22 g/mol nih.gov
Appearance White solid chemicalbook.com
Melting Point 79-82 °C chemicalbook.com
Boiling Point 301-302 °C chemicalbook.com
Water Solubility ~13 mg/L at 20 °C oecd.org
Log Kow 3.21 - 3.28 oecd.org

Research Trajectory of 2-(1-Adamantyl)-2-propyl Phenyl Carbonate

While specific research on this compound is not extensively documented in publicly available literature, its structure allows for a prospective analysis of its synthesis, potential properties, and applications.

Proposed Synthesis: A logical and established method for the synthesis of this unsymmetrical carbonate would involve the reaction of the tertiary alcohol, 2-(1-adamantyl)propan-2-ol, with phenyl chloroformate. guidechem.comsigmaaldrich.comnist.govdtic.mil This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Hypothesized Properties and Potential Applications: The chemical character of this compound would be dominated by its two principal components.

Steric Influence: The tertiary adamantylpropyl group is exceptionally bulky. This steric hindrance would likely render the carbonate carbonyl less susceptible to nucleophilic attack compared to less hindered carbonates. This property could be exploited in the design of sterically demanding protecting groups for sensitive substrates in complex organic syntheses.

Lipophilicity and Solubility: The large, nonpolar adamantane moiety would confer high lipophilicity to the molecule, making it highly soluble in nonpolar organic solvents.

Thermal Stability: Adamantane-containing compounds are known for their thermal robustness. It is probable that this molecule would exhibit high thermal stability, a desirable characteristic for materials applications.

Applications in Polymer Science: The molecule could serve as a novel monomer or chain terminator in polymerization reactions. The incorporation of the bulky adamantyl group could be used to modify the physical properties of polymers, such as increasing their glass transition temperature (Tg) and enhancing their thermal stability.

Scaffold for Further Synthesis: The phenyl carbonate group can act as a leaving group in substitution reactions, allowing the adamantylpropyl moiety to be attached to other molecules. This could be of interest in medicinal chemistry for creating new derivatives where the adamantane group acts as a hydrophobic anchor to modulate biological activity.

Future research would be necessary to validate these hypotheses, beginning with the successful synthesis and full characterization of the compound. Subsequent studies would explore its reactivity, physical properties, and performance in the potential applications outlined above.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68388-88-5

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

2-(1-adamantyl)propan-2-yl phenyl carbonate

InChI

InChI=1S/C20H26O3/c1-19(2,23-18(21)22-17-6-4-3-5-7-17)20-11-14-8-15(12-20)10-16(9-14)13-20/h3-7,14-16H,8-13H2,1-2H3

InChI Key

ROYKYDVCMIROMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)OC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 2 1 Adamantyl 2 Propyl Phenyl Carbonate and Analogous Compounds

Classical Esterification and Carbonate Formation Reactions

The formation of the carbonate functional group is a cornerstone of this synthesis. Carbonates are esters of carbonic acid and can be synthesized through various methods, each with distinct advantages and disadvantages, especially when dealing with sterically demanding alcohols.

Historically, phosgene (B1210022) (COCl₂) has been a primary reagent for carbonate synthesis. However, its extreme toxicity has driven the development of safer, phosgene-free alternatives. kobe-u.ac.jpnih.gov

Phosgene-Based Synthesis: The traditional route involves the reaction of an alcohol with phosgene to form a chloroformate intermediate. This intermediate then reacts with a second alcohol (or phenol) to yield the carbonate. This method's primary drawback is the hazardous nature of phosgene. nih.gov

Phosgene-Free Synthesis: Modern synthetic chemistry increasingly favors methods that avoid hazardous reagents. Several phosgene-free routes to carbonates have been developed, enhancing the safety and environmental profile of the synthesis. nih.govupenn.edu

Transesterification: This method involves the exchange of alkoxy groups between an existing carbonate (like dimethyl carbonate, DMC) and an alcohol. The transesterification of DMC with phenol (B47542) is a key step in the industrial production of diphenyl carbonate (DPC), a precursor for polycarbonates. tum.de

Oxidative Carbonylation: This process involves the direct reaction of alcohols with carbon monoxide (CO) in the presence of an oxidant and a catalyst, typically a palladium complex. upenn.edu

Alkylation of Metal Carbonates: Symmetrical organic carbonates can be synthesized by reacting alkyl halides with metal carbonates, such as potassium or cesium carbonate, often in environmentally benign solvents like ionic liquids. nih.gov

Photo-on-Demand Synthesis: An innovative approach uses chloroform (B151607) and an alcohol, which upon illumination with light, can generate highly reactive fluoroalkyl carbonates. These intermediates serve as effective and safer substitutes for phosgene in subsequent reactions to form various chemical products. kobe-u.ac.jp

The choice between these methods often depends on the specific reactivity of the substrates, desired yield, and the scale of the reaction.

Method Reagents Key Advantages Key Disadvantages Citation
Phosgene-BasedAlcohol, Phosgene (COCl₂)High reactivity, well-establishedExtreme toxicity of phosgene nih.gov
TransesterificationAlcohol, Dialkyl Carbonate (e.g., DMC)Phosgene-free, uses common reagentsOften requires catalysts and heat tum.de
Oxidative CarbonylationAlcohol, Carbon Monoxide, OxidantDirect, phosgene-freeRequires catalyst system, CO handling upenn.edu
AlkylationAlkyl Halide, Metal CarbonatePhosgene-free, simple procedureTypically for symmetrical carbonates nih.gov
Photo-on-DemandChloroform, Alcohol, LightAvoids toxic gas, mild conditionsNewer method, may have substrate limitations kobe-u.ac.jp

The adamantyl group is exceptionally bulky, which imparts significant steric hindrance around the reactive center. researchgate.netnih.gov This bulkiness can dramatically slow down or prevent reactions that proceed smoothly with smaller substrates. The synthesis of carbonates from tertiary alcohols, such as the 2-(1-adamantyl)-2-propyl alcohol precursor, is particularly challenging.

Esterification and carbonate formation reactions involving the adamantane (B196018) moiety often require more forcing conditions or specialized activating agents to overcome the steric hindrance. For instance, in the synthesis of adamantyl esters of steroids, the adamantane-1-carboxylic acid was successfully used, demonstrating that ester bonds involving the adamantyl group can be formed. nih.gov However, forming a carbonate from a tertiary alcohol attached to the adamantane cage presents an even greater steric challenge. Methods that generate highly reactive intermediates, such as those derived from phosgene or fluoroalkyl carbonates, may be necessary to achieve reasonable yields. kobe-u.ac.jpnih.gov

Functionalization Strategies for Adamantane Derivatives

The adamantane cage is a rigid, stress-free hydrocarbon structure composed of tertiary and secondary carbons. wikipedia.org The synthesis of the target compound requires the specific introduction of a 2-hydroxypropyl group at one of the bridgehead (tertiary) positions of the adamantane core.

Direct functionalization of adamantane's C-H bonds is a powerful strategy for creating derivatives without lengthy synthetic sequences. The tertiary C-H bonds are significantly more reactive than the secondary ones, allowing for regioselective reactions.

Radical and Photochemical Functionalization: Methods using photoredox and hydrogen atom transfer (HAT) catalysis have shown excellent chemoselectivity for functionalizing the strong tertiary C-H bonds of adamantanes. acs.orgchemrxiv.org These reactions can be used to introduce a variety of functional groups directly onto the adamantane skeleton. nih.gov

Halogenation: The reaction of adamantane with bromine or other halogenating agents readily produces 1-haloadamantanes. wikipedia.org These halogenated derivatives are versatile intermediates for introducing other functionalities via nucleophilic substitution or organometallic reactions.

Carboxylation: Adamantane can be carboxylated to form 1-adamantanecarboxylic acid. This acid and its derivatives, such as the acid chloride or esters, are common starting materials for further elaboration. dtic.mil

Functionalization Method Typical Reagents/Catalysts Target Position Key Features Citation
C-H AlkylationPhotoredox and H-Atom Transfer CatalystsTertiary (Bridgehead)High selectivity for strong C-H bonds acs.orgchemrxiv.org
BrominationBromine, Lewis AcidsTertiary (Bridgehead)Well-established, provides versatile intermediate wikipedia.org
CarboxylationFormic Acid, Sulfuric AcidTertiary (Bridgehead)Creates a key synthetic handle (–COOH) dtic.mil

To construct the 2-(1-Adamantyl)-2-propyl alcohol precursor, a propyl group must be attached to a carbonyl carbon linked to the adamantane cage. A common synthetic route involves the reaction of an organometallic reagent with an adamantyl ketone. For example, 1-adamantyl methyl ketone can be synthesized from 1-adamantanecarboxylic acid and a methyl lithium reagent. Subsequent reaction of this ketone with a propyl Grignard reagent (propylmagnesium bromide) would yield the desired tertiary alcohol, 2-(1-adamantyl)propan-2-ol. dtic.mil

The phenyl moiety in the final carbonate structure is introduced via the carbonate-forming step, typically using a reagent like phenyl chloroformate or diphenyl carbonate.

The introduction of a phenyl group directly onto the adamantane ring, while not required for the target compound, can be achieved through methods like the Friedel–Crafts reaction, which typically results in substitution at the secondary (bridge) position of the adamantane core. nih.gov

Green Chemistry Principles in Adamantane-Carbonate Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are highly relevant to the synthesis of adamantane derivatives and carbonates.

Prevention of Waste and Use of Safer Chemicals: The most significant green aspect in carbonate synthesis is the move away from highly toxic phosgene. kobe-u.ac.jpupenn.edu Phosgene-free routes, such as those using dimethyl carbonate or oxidative carbonylation, align with the principles of preventing waste and using safer chemicals. upenn.edutum.de

Catalysis: Many modern functionalization and carbonate synthesis methods rely on catalysis. Catalytic reactions are preferred because they reduce the amount of reagents needed and can lead to higher selectivity, minimizing byproducts. nih.gov The use of photoredox and HAT catalysts for C-H activation is a prime example of this principle in action. acs.org

Use of Safer Solvents: The choice of solvent can have a major impact on the environmental footprint of a synthesis. The use of ionic liquids as a medium for the alkylation of metal carbonates is an example of employing more environmentally friendly reaction media. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H activation reactions often exhibit high atom economy compared to multi-step syntheses that require protecting groups or generate significant stoichiometric byproducts. nih.gov

By integrating these principles, the synthesis of 2-(1-Adamantyl)-2-propyl phenyl carbonate and its analogs can be made safer, more efficient, and more environmentally sustainable.

Mechanistic Investigations of Reactions Involving 2 1 Adamantyl 2 Propyl Phenyl Carbonate

Solvolytic Behavior and Reaction Pathways

The solvolysis of 2-(1-Adamantyl)-2-propyl phenyl carbonate would likely proceed through a unimolecular (SN1) pathway due to the sterically hindered tertiary carbon atom bearing the adamantyl group. The bulky adamantyl group would prevent a bimolecular (SN2) attack by a nucleophile. The reaction would involve the formation of a tertiary carbocation, which is stabilized by the electron-donating adamantyl group.

Unimolecular (SN1) and Bimolecular (SN2) Reaction Studies

No specific studies on the SN1 or SN2 reactions of this compound have been found. In a hypothetical SN1 reaction, the rate-determining step would be the departure of the phenyl carbonate leaving group to form the 2-(1-adamantyl)-2-propyl carbocation. The rate of this reaction would be independent of the concentration of the nucleophile. An SN2 mechanism is highly unlikely due to the steric hindrance around the tertiary carbon center.

Role of Solvent Effects on Reaction Kinetics and Selectivity

The rate of a hypothetical SN1 solvolysis of this compound would be significantly influenced by the ionizing power of the solvent. Polar protic solvents, such as water, alcohols, and formic acid, would be expected to accelerate the reaction by stabilizing the forming carbocation and the departing phenoxide ion through solvation. The product selectivity would also be dependent on the solvent, which can act as a nucleophile, leading to the formation of different solvolysis products.

Stereochemical Outcomes and Conformational Analysis in Reactions

If the 2-propyl chain of this compound were to contain a chiral center, an SN1 reaction would be expected to proceed with racemization. The planar carbocation intermediate could be attacked by a nucleophile from either face with equal probability, leading to a mixture of enantiomers. Conformational analysis would be complex due to the free rotation around the single bonds, but the bulky adamantyl group would likely dominate the steric environment, influencing the preferred conformations of the molecule and any reaction intermediates.

Catalytic Transformations and Reaction Mechanism Elucidation

While catalytic transformations of carbonates are known, no specific studies involving this compound have been reported.

Phosphine-Catalyzed Reactions of Carbonates

Phosphine-catalyzed reactions of carbonates, such as allylic alkylations, typically involve substrates with an allylic leaving group. As this compound does not possess such a feature, its participation in these types of reactions is not expected under standard conditions.

Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Coupling

Metal-mediated cross-coupling reactions often require an sp2-hybridized carbon-leaving group bond (e.g., in aryl or vinyl halides). The C(sp3)-O bond in this compound is generally not reactive in typical palladium or nickel-catalyzed cross-coupling reactions. Specialized conditions or catalyst systems would be required to activate this type of bond for C-C or C-heteroatom bond formation.

Advanced Spectroscopic Characterization Techniques and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For a compound with the complexity of 2-(1-Adamantyl)-2-propyl phenyl carbonate, a suite of advanced NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to probe its dynamic behavior in solution.

The ¹H NMR spectrum provides initial information on the types and connectivity of protons. The adamantyl group typically shows characteristic broad signals for its methine (CH) and methylene (B1212753) (CH₂) protons due to the rigid cage structure. The phenyl group protons would appear in the aromatic region, and the propyl group would show distinct signals for its methyl and methylene protons.

The ¹³C NMR spectrum is crucial for identifying all unique carbon environments. The spectrum would show distinct signals for the carbonyl carbon of the carbonate group, the quaternary carbons of the adamantyl cage and the propyl chain, the aromatic carbons of the phenyl ring, and the various CH, CH₂, and CH₃ carbons throughout the molecule.

To definitively assign these signals, two-dimensional (2D) NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships, allowing for the mapping of adjacent protons, for instance, within the propyl chain and across the adamantyl cage.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly vital for connecting the disparate fragments of the molecule, such as linking the propyl protons to the adamantyl quaternary carbon and the carbonate carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous adamantane-containing structures.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Adamantyl-CH (methine)~2.0~38.0Adamantyl-CH₂, Adamantyl-Cq
Adamantyl-CH₂ (methylene)~1.6-1.8~28.0, ~36.0Adamantyl-CH, Adamantyl-Cq
Adamantyl-Cq (quaternary)-~32.0Propyl-CH₂, Adamantyl-CH/CH₂
Propyl-CH₂ (adjacent to adamantyl)~1.9~45.0Adamantyl-Cq, Propyl-Cq, Propyl-CH₃
Propyl-Cq (quaternary)-~85.0Propyl-CH₂, Propyl-CH₃, Carbonyl-C
Propyl-CH₃ (methyl)~1.0~25.0Propyl-Cq, Propyl-CH₂
Phenyl-H (aromatic)~7.2-7.5~121.0-151.0Carbonyl-C, Phenyl-C
Carbonyl-C (C=O)-~153.0Propyl-Cq, Phenyl-C (ipso)

The presence of bulky groups like adamantyl and phenyl connected by single bonds suggests the possibility of restricted rotation and distinct conformational isomers. Variable-temperature (VT) NMR studies can provide insight into these dynamics. By monitoring the NMR spectra at different temperatures, one can observe the broadening or sharpening of signals, which indicates the rate of interchange between different conformations. If the rotational barrier is high enough, separate signals for different conformers might be observed at low temperatures. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₂₀H₂₆O₃), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to a mass of 314.1882.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner based on the stability of the resulting ions. The most prominent fragmentation pathway for adamantane-containing compounds is typically the formation of the highly stable adamantyl cation (C₁₀H₁₅⁺) at a mass-to-charge ratio (m/z) of 135. nih.gov This would result from cleavage of the bond between the adamantyl group and the propyl chain. Other plausible fragmentation pathways involve the carbonate moiety.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonFragmentation Pathway
314[C₂₀H₂₆O₃]⁺Molecular Ion
179[C₁₁H₁₉O]⁺Cleavage of the phenyl carbonate group
135[C₁₀H₁₅]⁺Formation of the adamantyl cation (base peak)
94[C₆H₆O]⁺Formation of the phenoxy radical cation
77[C₆H₅]⁺Loss of CO from the phenoxy ion

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the solution-state structure, X-ray crystallography offers the definitive solid-state structure, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

A crystal structure of this compound would likely reveal a conformation dictated by the steric demands of the bulky adamantyl and phenyl groups. Intramolecularly, the molecule would adopt a conformation that minimizes steric hindrance.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 2-(1-Adamantyl)-2-propyl phenyl carbonate, these calculations would be performed using methods like Density Functional Theory (DFT), often with functionals such as B3LYP and a suitable basis set (e.g., 6-311G(d,p)), to accurately model its geometry and electronic structure. Such studies on analogous adamantyl esters have demonstrated excellent agreement between computed and experimental structural parameters. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl carbonate portion of the molecule, specifically the oxygen and phenyl ring atoms. Conversely, the LUMO would likely be centered on the carbonyl group (C=O) of the carbonate, which acts as the primary electron-accepting site. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on typical ranges for similar organic molecules.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

Quantum chemical calculations can be employed to map out potential reaction pathways and identify the transition state structures and their corresponding activation energies. For this compound, a key reaction of interest would be its hydrolysis, leading to the formation of 2-(1-adamantyl)-2-propanol, phenol (B47542), and carbon dioxide.

Computational methods can model the approach of a nucleophile (e.g., a water molecule or hydroxide ion) to the electrophilic carbonyl carbon of the carbonate group. By calculating the potential energy surface, the geometry of the transition state can be determined, and the activation energy barrier for the reaction can be estimated. This information is invaluable for understanding the compound's stability and degradation mechanisms.

Molecular Dynamics Simulations for Conformational Landscapes

While the adamantyl group itself is rigid, the linkages to the propyl and phenyl carbonate moieties allow for some conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time. By simulating the atomic motions of this compound in a given environment (e.g., in a solvent or at a biological interface), its preferred conformations and the dynamics of its structural changes can be elucidated. MD simulations have been successfully used to study the behavior of other adamantane (B196018) derivatives in various environments, such as within lipid bilayers.

The simulations would likely reveal that the bulky adamantyl group sterically influences the orientation of the phenyl carbonate group, leading to a limited number of low-energy conformations. Understanding these preferred shapes is crucial, as the three-dimensional structure of a molecule dictates its interactions with other molecules, including biological targets.

Quantitative Structure-Activity Relationships (QSAR) in Related Adamantyl Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. These computational models correlate the chemical structure of a series of compounds with their biological activity or physical properties. For adamantane derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed to understand how structural modifications influence their activity.

In the context of this compound, QSAR studies on related adamantyl compounds have highlighted the importance of the lipophilic and steric properties of the adamantyl cage for biological activity. The adamantyl group's bulk and hydrophobicity often contribute significantly to binding with biological targets. For instance, in studies of adamantane amines as antiviral agents, the size and shape of the adamantyl group are critical for fitting into the M2 proton channel of the influenza virus. mdpi.compharmacy180.com

Table 2: Key Descriptors in QSAR Models of Adamantane Derivatives

DescriptorDescriptionTypical Influence on Activity
LogP LipophilicityGenerally, a positive correlation as it enhances membrane permeability and hydrophobic interactions.
Molecular Volume Steric bulkCan be positive or negative depending on the size of the binding pocket.
Dipole Moment PolarityInfluences solubility and electrostatic interactions.

Molecular Modeling of Host-Guest Interactions Involving the Adamantyl Core

The adamantyl group is a classic "guest" molecule in the field of supramolecular chemistry due to its ideal size and shape to fit within the hydrophobic cavity of various "host" molecules, most notably cyclodextrins. mdpi.commdpi.comresearchgate.netacs.org This strong and specific non-covalent interaction forms the basis for numerous applications in drug delivery, sensing, and materials science.

Molecular modeling techniques, such as molecular docking and MD simulations, are instrumental in studying these host-guest complexes. For this compound, modeling would predict a strong binding affinity with hosts like β-cyclodextrin. The adamantyl moiety would be encapsulated within the cyclodextrin cavity, driven by hydrophobic and van der Waals interactions. The remainder of the molecule would be positioned at the rim of the cyclodextrin. Such studies provide detailed insights into the geometry and stability of the resulting complex.

Table 3: Illustrative Binding Energies for Adamantyl-Cyclodextrin Host-Guest Complexes (Note: These values are representative and can vary based on the specific adamantyl derivative and host molecule.)

Host-Guest PairCalculated Binding Free Energy (kcal/mol)
Adamantane - β-Cyclodextrin-5 to -7
Adamantane - γ-Cyclodextrin-4 to -6

Applications of 2 1 Adamantyl 2 Propyl Phenyl Carbonate As a Building Block in Complex Organic Synthesis

Role as a Protecting Group in Multi-Step Synthesis

In the intricate landscape of multi-step organic synthesis, the selective protection of reactive functional groups is paramount to avoid undesired side reactions. vapourtec.com The 2-(1-adamantyl)-2-propyl (Adp) group, derived from 2-(1-adamantyl)-2-propanol, has emerged as a valuable C-terminal protecting group in peptide synthesis. nih.govnih.gov The corresponding phenyl carbonate, 2-(1-adamantyl)-2-propyl phenyl carbonate, can act as a reagent for the introduction of this Adp protecting group onto the carboxylic acid terminus of amino acids or peptides.

The bulky nature of the adamantyl cage provides significant steric hindrance, effectively shielding the protected carboxyl group from various reagents and reaction conditions. This stability is crucial during the sequential addition of amino acids in peptide synthesis. springernature.combiosynth.comresearchgate.net Despite its robustness, the Adp group can be cleaved under specific and mild acidic conditions, a critical feature for the final deprotection of the synthesized peptide.

A key advantage of the Adp ester group is its enhanced acid lability compared to the commonly used tert-butyl (tBu) ester. Research has demonstrated that the Adp ester is cleaved significantly faster than the tBu ester under identical acidic conditions (3% TFA/DCM). nih.gov This differential reactivity allows for orthogonal protection strategies, where the Adp group can be selectively removed in the presence of other acid-labile protecting groups like the Boc group. nih.gov

Table 1: Comparison of Cleavage Rates for Carboxyl Protecting Groups

Protecting Group Cleavage Conditions Relative Cleavage Rate vs. Bu(t) ester
2-(1-Adamantyl)-2-propyl (Adp) 3% TFA/DCM ~230 times faster
tert-Butyl (tBu) 3% TFA/DCM 1 (Reference)

Data derived from kinetic studies comparing the cleavage of Z-Pro-OAdp and Z-Pro-OBut. nih.gov

The use of this compound to introduce the Adp protecting group offers a strategic tool for chemists to orchestrate complex synthetic sequences with high fidelity and yield.

Precursor for the Synthesis of Novel Adamantane-Containing Heterocycles

Adamantane-containing heterocycles are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. mdpi.comasianpubs.orgasianpubs.org The unique lipophilic and rigid structure of the adamantane (B196018) moiety can enhance the pharmacological properties of a drug molecule. mdpi.com this compound can serve as a versatile precursor for the synthesis of a variety of adamantane-containing heterocycles.

The phenyl carbonate group is a good leaving group, allowing for nucleophilic substitution reactions at the carbonyl carbon. This reactivity can be exploited to introduce the 2-(1-adamantyl)-2-propyl moiety into a heterocyclic framework. For instance, reaction with a difunctional nucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, could initiate a cascade of reactions leading to the formation of five- or six-membered heterocyclic rings incorporating the adamantyl group.

Furthermore, the 2-(1-adamantyl)-2-propyl fragment can be modified prior to or after the heterocycle formation. For example, the propyl linker can be functionalized to introduce additional reactive sites, enabling further elaboration of the molecular structure. While direct synthesis of heterocycles from this compound is not extensively documented, established methods for the synthesis of adamantyl-substituted furans, indoles, and other heterocycles provide a roadmap for its potential applications. nih.govresearchgate.netmdpi.com For example, a plausible synthetic route could involve the reaction of the carbonate with a suitable organometallic reagent to generate a ketone, which can then undergo cyclization reactions to form various heterocycles. dtic.mil

Table 2: Examples of Adamantane-Containing Heterocycles and Their Potential Synthetic Precursors

Heterocycle Class Potential Synthetic Strategy from an Adamantyl Precursor
Adamantyl-substituted Indoles Reaction of an adamantyl carbonyl chloride with an appropriate amine followed by cyclization. nih.gov
Adamantyl-substituted Furans Lewis acid-catalyzed adamantylation of furans using 1-adamantanol. mdpi.com

Intermediacy in the Construction of Advanced Organic Materials Precursors

The incorporation of the bulky and rigid adamantane cage into polymer backbones can significantly enhance their thermal stability, mechanical strength, and optical properties. wikipedia.org This has led to the development of adamantane-containing polymers for applications in advanced materials, such as high-performance plastics and optical films. rsc.org this compound can serve as a key intermediate in the synthesis of monomers required for the production of these advanced organic materials.

The phenyl carbonate moiety of the molecule can be readily converted into other functional groups, such as amines or isocyanates, which are common monomers for polymerization reactions. For example, hydrolysis of the carbonate to the corresponding alcohol, followed by conversion to an amine, would yield an adamantane-containing diamine. Such diamines are valuable precursors for the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability and mechanical properties. rsc.org

The synthesis of colorless polyimides derived from adamantane-containing diamines has been reported to exhibit high glass transition temperatures and excellent optical transparency. rsc.org The presence of the bulky adamantane unit disrupts polymer chain packing, leading to materials with improved solubility and processability without compromising their desirable thermal properties.

Table 3: Properties of Polyimides Derived from Adamantane-Containing Diamines

Polymer Property Observation
Glass Transition Temperature (Tg) Significantly high, in the range of 285–440 °C. rsc.org
Optical Transparency Excellent, with >80% transmittance at 400 nm. rsc.org
Thermal Stability Enhanced due to the rigid adamantane structure.

By serving as a precursor to such monomers, this compound plays a crucial role in the design and synthesis of next-generation organic materials with tailored properties for a wide range of technological applications.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Approaches

The 2-propyl component of the molecule contains a chiral center, yet its synthesis and properties in enantiomerically pure forms remain largely unexplored. Future research could focus on the development of novel asymmetric synthetic methodologies to access individual enantiomers of 2-(1-adamantyl)-2-propyl phenyl carbonate. Chirality is a critical aspect in the design of new drugs, as different enantiomers of a molecule can have vastly different biological activities. nih.gov

One potential strategy could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the synthesis. For instance, asymmetric hydrogenation of a suitable precursor or the use of chiral resolving agents could be investigated. The successful development of such methods would not only provide access to enantiopure forms of the target molecule but also contribute to the broader field of asymmetric synthesis. semanticscholar.org

Table 1: Potential Asymmetric Synthetic Strategies

Approach Description Potential Advantages
Chiral Catalysis Use of a chiral metal complex or organocatalyst to induce stereoselectivity in the formation of the chiral center. High catalytic efficiency, potential for high enantiomeric excess.
Chiral Auxiliary Covalent attachment of a chiral auxiliary to a precursor, which directs the stereoselective reaction, followed by removal of the auxiliary. Well-established and reliable method for controlling stereochemistry.
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. High selectivity under mild reaction conditions.

Exploration of Alternative Reactivity Modalities

The reactivity of this compound has not been extensively studied. Future research should aim to explore alternative reactivity modalities beyond simple hydrolysis or substitution reactions of the carbonate group. The presence of the adamantyl group can significantly influence the reactivity of the molecule due to its steric bulk and electronic effects. nih.gov

One area of interest could be the investigation of radical reactions. The adamantyl cage is known to stabilize adjacent radical intermediates, which could be exploited in novel C-H functionalization reactions to introduce new functional groups onto the adamantyl core. nih.gov Additionally, the carbonate moiety could be a target for decarboxylative cross-coupling reactions, a powerful tool in modern organic synthesis for forming new carbon-carbon bonds. acs.org

Table 2: Unexplored Reaction Types

Reaction Type Potential Outcome Significance
Radical C-H Functionalization Introduction of new functional groups at the tertiary or secondary positions of the adamantyl cage. Access to a wider range of structurally diverse adamantyl derivatives.
Decarboxylative Cross-Coupling Formation of a new C-C bond at the carbonate position, with the loss of carbon dioxide. A versatile method for creating complex molecular architectures.
Ring-Opening Polymerization If a cyclic precursor is designed, the carbonate could potentially undergo ring-opening polymerization to form polycarbonates with adamantyl side chains. Development of new polymeric materials with unique thermal and mechanical properties.

Integration into Advanced Functional Material Systems

The incorporation of adamantane (B196018) moieties into polymers and other materials is known to impart desirable properties such as high thermal stability, rigidity, and increased glass transition temperatures. nih.govwikipedia.org The subject compound, this compound, could serve as a valuable building block for the creation of advanced functional materials.

Future research could focus on the synthesis of polymers where this molecule is incorporated either as a monomer or as a pendant group. For example, if the phenyl group is functionalized with a polymerizable group, it could be copolymerized with other monomers to create polymers with tailored properties. The bulky adamantyl group could enhance the mechanical strength and thermal resistance of the resulting materials. researchgate.net These materials could find applications in areas such as high-performance coatings, specialty plastics, and nanocomposites.

Table 3: Potential Applications in Materials Science

Material Type Method of Integration Potential Properties
High-Performance Polymers Copolymerization of a functionalized derivative of the compound. Increased thermal stability, enhanced mechanical strength, higher glass transition temperature.
Supramolecular Assemblies Utilization of the adamantyl group for host-guest interactions with cyclodextrins or other macrocycles. Formation of self-healing materials, drug delivery systems, or molecular sensors. nih.gov
Organic Electronics As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) to improve film morphology and stability. Enhanced device lifetime and performance.

Advanced Characterization of Transient Intermediates

The study of reaction mechanisms often involves the detection and characterization of short-lived transient intermediates. Advanced spectroscopic and computational techniques could be employed to investigate the transient species formed during reactions of this compound. For example, time-resolved spectroscopy could be used to observe reactive intermediates in real-time.

Understanding the nature of these intermediates is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. For instance, in a potential decarboxylative reaction, the nature of the organometallic intermediate could be elucidated. In radical reactions, the structure and stability of the adamantyl-containing radical could be studied. nih.gov Computational modeling, such as density functional theory (DFT) calculations, could also provide valuable insights into the energetics and structures of these transient species. The study of amorphous intermediates in carbonate systems has been shown to be important for understanding crystallization processes. pnnl.gov

Table 4: Techniques for Characterizing Transient Intermediates

Technique Information Gained
Time-Resolved Spectroscopy (e.g., pump-probe) Real-time observation of the formation and decay of short-lived species.
Matrix Isolation Spectroscopy Trapping of reactive intermediates in an inert matrix at low temperatures for spectroscopic characterization (e.g., IR, UV-Vis).
Electron Paramagnetic Resonance (EPR) Spectroscopy Detection and characterization of radical intermediates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Adamantyl)-2-propyl phenyl carbonate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves adamantylation of phenolic precursors. For example, coupling adamantyl derivatives with activated carbonyl intermediates under reflux in anhydrous solvents like dichloromethane or THF. Catalysts such as DMAP (4-dimethylaminopyridine) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to promote esterification . Optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of adamantyl precursor to phenyl carbonate), inert atmosphere (N₂/Ar), and temperature (60–80°C). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the adamantyl group characterized in this compound, and what analytical techniques are most effective?

  • Methodological Answer : The adamantyl moiety is identified via:

  • ¹H/¹³C NMR : Distinct peaks for adamantyl protons (δ ~1.6–2.2 ppm) and quaternary carbons (δ ~35–45 ppm) .
  • FT-IR : C-H stretching vibrations (2850–2900 cm⁻¹) and carbonyl signals (C=O at ~1750 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves adamantyl geometry (chair conformation, bond angles ~109.5°) .

Q. What pharmacological advantages does the adamantyl group confer in drug design?

  • Methodological Answer : The adamantyl group enhances:

  • Lipophilicity : Improves membrane permeability (logP increased by ~2–3 units) .
  • Metabolic stability : Resists cytochrome P450 oxidation due to rigid, saturated structure .
  • Target binding : Bulky adamantane fills hydrophobic pockets in enzymes (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation. For example:

  • Torsion angles : Compare experimental values (e.g., C19–N5–C20–C23 = 172.35°) with DFT calculations to validate force fields .

  • Packing interactions : Identify H-bonding (N–H⋯N, 2.997 Å) or van der Waals contacts influencing stability .

  • Software : Use SHELX suite for refinement (R factor < 0.05) and Olex2/PLATON for validation .

    Key Crystallographic Parameters Values
    Space groupP 1
    R factor0.042
    Dihedral angle (purine-benzene)76.44°–82.39°
    C–C bond length (adamantane)1.54–1.56 Å

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace propyl with ethyl or phenyl groups) to assess steric/electronic effects .
  • Biological assays : Test kinase inhibition (IC₅₀ via ATP competition assays) or cytotoxicity (MTT assay, cancer cell lines) .
  • Computational modeling : Dock adamantyl derivatives into target proteins (e.g., CDK2) using AutoDock Vina to predict binding affinities .

Q. What strategies address low aqueous solubility in adamantyl-containing compounds?

  • Methodological Answer :

  • Cyclodextrin complexes : Form inclusion complexes (e.g., β-cyclodextrin) to enhance solubility (2–5x improvement) without structural modification .
  • PEGylation : Attach polyethylene glycol chains to the phenyl carbonate group .
  • Co-solvent systems : Use DMSO/water or ethanol/water mixtures (<10% organic) for in vitro studies .

Data Contradiction Analysis

Q. How should discrepancies between computational and experimental solubility data be addressed?

  • Methodological Answer :

  • Re-evaluate force fields : Adjust COSMO-RS parameters to account for adamantane’s rigidity .
  • Experimental validation : Use shake-flask method (UV-Vis quantification) at physiological pH (7.4) .
  • Statistical analysis : Apply Bland-Altman plots to assess systematic vs. random errors .

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